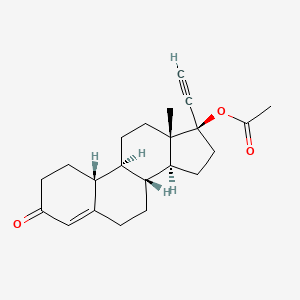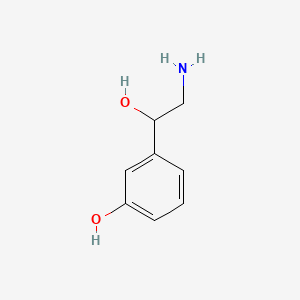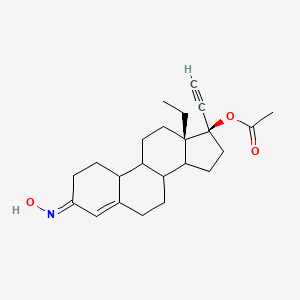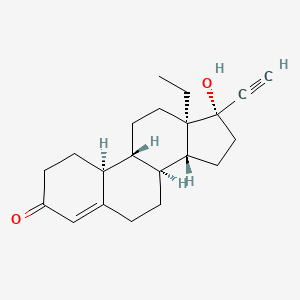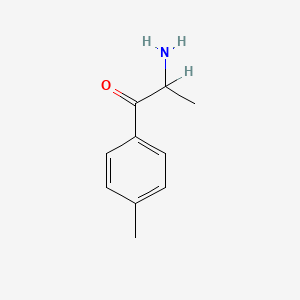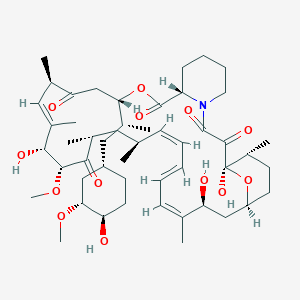
16-O-Demethylsirolimus
Vue d'ensemble
Description
16-O-Demethylsirolimus is a chemical compound with the formula C50H77NO13 . It contains 77 Hydrogen atoms, 50 Carbon atoms, 1 Nitrogen atom, and 13 Oxygen atoms .
Synthesis Analysis
The synthesis of 16-O-Demethylsirolimus involves complex chemical reactions. A study has developed a simple, rapid, and sensitive reverse phase high performance liquid chromatography (RP-HPLC) method for quantification of sirolimus in pharmaceutical dosage forms . Another study reported a quantitative method for the analysis of sirolimus in blood using solid-phase sample preparation and HPLC-electrospray-tandem mass spectrometry detection .Molecular Structure Analysis
The molecular structure of 16-O-Demethylsirolimus is complex, with a total of 144 bonds. It includes 67 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 9 double bonds, 3 six-membered rings, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 3 ketones (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 3 ethers (aliphatic) .Chemical Reactions Analysis
16-O-Demethylsirolimus is a metabolite of sirolimus, which is primarily metabolized by O-demethylation and/or hydroxylation via CYP3A4 to form seven major metabolites, including hydroxy, demethyl, and hydroxydemethyl metabolites .Physical And Chemical Properties Analysis
The molecular weight of 16-O-Demethylsirolimus is 900.1 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has 4 hydrogen bond donors and 13 hydrogen bond acceptors .Applications De Recherche Scientifique
Neurofibromatosis Type 1 Treatment
“16-O-Demethylsirolimus” is a metabolite of Sirolimus . Sirolimus is an inhibitor of mammalian target of rapamycin, which exhibits large interindividual pharmacokinetic variability . It has been used in a concentration-controlled multicenter phase II clinical trial in pediatric patients with neurofibromatosis type 1 . The study suggests that the age-dependent changes in sirolimus clearance can be explained by size-related increases in CYP3A metabolic capacity, most likely due to liver and intestinal growth .
Cancer Treatment
“16-O-Demethylsirolimus” exhibits immense potential in drug development, particularly in the field of cancer treatment. Its unique properties make it a valuable tool for studying cell signaling pathways and developing targeted therapies.
Mécanisme D'action
Target of Action
16-O-Demethylsirolimus, a derivative of sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is an important therapeutic target for various diseases, as it has been shown to regulate longevity and maintain normal glucose homeostasis .
Mode of Action
16-O-Demethylsirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15 . In target cells, 16-O-Demethylsirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex .
Biochemical Pathways
The primary biochemical pathway affected by 16-O-Demethylsirolimus involves the inhibition of mTOR. This results in the blockage of cell-cycle progression at the juncture of G1 and S phase . The methylation of natural products by S-adenosyl methionine (AdoMet, also known as SAM)-dependent methyltransferase enzymes is a common tailoring step in many biosynthetic pathways . The introduction of methyl substituents can affect the biological and physicochemical properties of the secondary metabolites produced .
Pharmacokinetics
16-O-Demethylsirolimus exhibits large interindividual pharmacokinetic variability . Metabolic ratios of the main metabolites, 16-O-demethylsirolimus (16-O-DM) and 24-hydroxysirolimus (24OH), were significantly correlated with sirolimus clearance . The ratios for the 16-O-DM and 24OH metabolites were lower in children than adults . No significant difference in allometrically scaled metabolic ratios of 16-O-DM and 24OH was observed between children and adults .
Result of Action
The primary result of 16-O-Demethylsirolimus action is the inhibition of cell growth, proliferation, and survival, primarily through the inhibition of mTOR . This has significant implications in the treatment of various diseases, including cancer, where mTOR signaling pathways are often constitutively activated .
Action Environment
The action of 16-O-Demethylsirolimus can be influenced by various environmental factors. For instance, age-dependent changes in sirolimus clearance can be explained by size-related increases in CYP3A metabolic capacity, most likely due to liver and intestinal growth . This suggests that the efficacy and stability of 16-O-Demethylsirolimus can vary based on the patient’s age and physical development .
Orientations Futures
Propriétés
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11+,30-16+,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGVVKSAGDVDY-PWONDPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C\C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Demethyl Rapamycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









